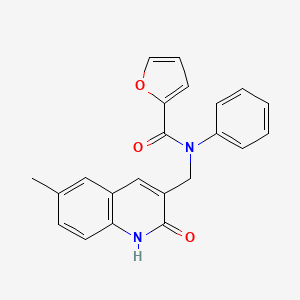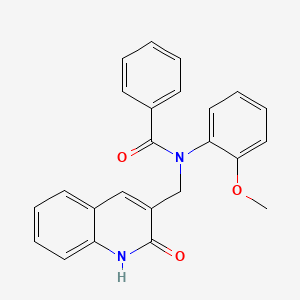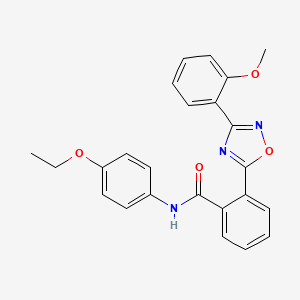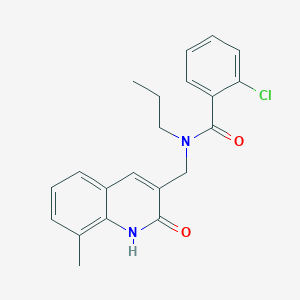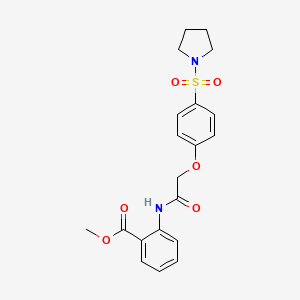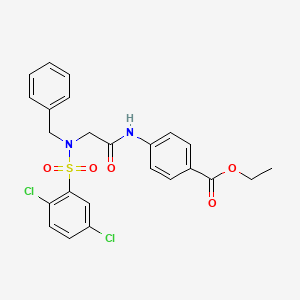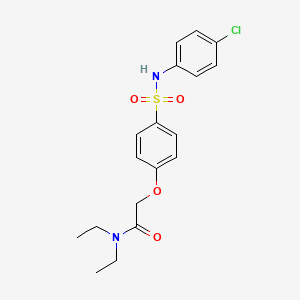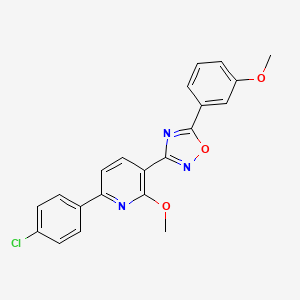
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide, also known as CEES, is a chemical compound that has been studied for its potential applications in scientific research. CEES is a member of the class of sulfur mustards, which are chemical warfare agents that have been used in conflicts throughout history. Despite its dangerous properties, CEES has shown promise in a variety of research areas, including cancer treatment and immunology.
作用机制
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide involves the formation of DNA adducts, which are chemical modifications of DNA that can lead to cell death. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide forms adducts with the guanine bases in DNA, which can cause DNA strand breaks and other damage. This ultimately leads to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has a variety of biochemical and physiological effects on the body. One of the most significant effects is its ability to induce oxidative stress. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
In addition to its effects on oxidative stress, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has also been shown to cause inflammation and damage to the respiratory system. This makes it a potential hazard for people who are exposed to it.
实验室实验的优点和局限性
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has several advantages for use in lab experiments. One of the main advantages is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for testing potential cancer treatments.
However, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide also has several limitations for use in lab experiments. One of the main limitations is its toxicity. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide is a hazardous chemical that can cause serious health effects if not handled properly. This makes it difficult to work with in a lab setting.
未来方向
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. One potential area of research is the development of new cancer treatments based on the mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. Researchers could use 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide as a starting point to develop new compounds that are more effective and less toxic.
Another potential area of research is the development of new immunomodulatory agents based on the properties of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. Researchers could use 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide as a starting point to develop new compounds that can modulate the immune system in a more targeted and effective way.
Overall, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide is a promising compound for use in scientific research. Despite its hazardous properties, it has shown potential in a variety of research areas and could lead to the development of new treatments and therapies in the future.
合成方法
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxyaniline to form 4-chloro-N-(2-ethoxyphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and 2-ethylphenylsulfonyl chloride to form 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide.
科学研究应用
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves its use in cancer treatment. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in chemotherapy.
In addition to its potential use in cancer treatment, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has also been studied for its immunomodulatory properties. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to modulate the immune system by activating certain immune cells and suppressing others. This makes it a potential candidate for use in treating autoimmune diseases.
属性
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-16-7-5-6-8-20(16)26-31(28,29)19-13-14-22(30-4-2)21(15-19)25-23(27)17-9-11-18(24)12-10-17/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUGLEVIQWIASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
